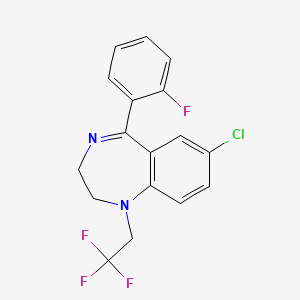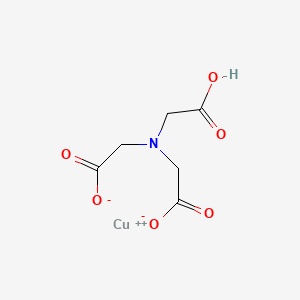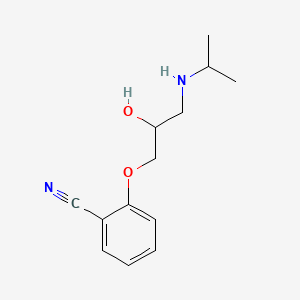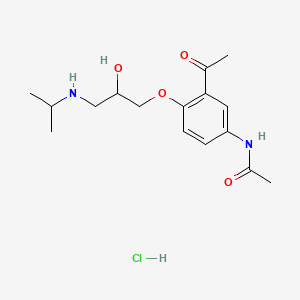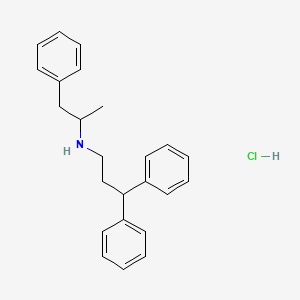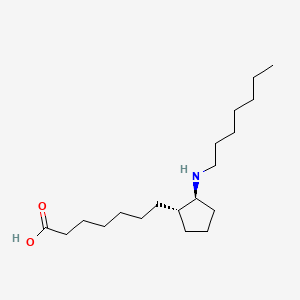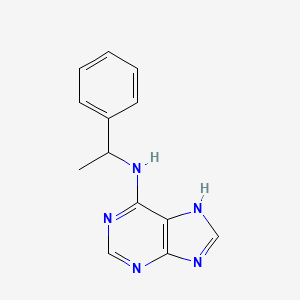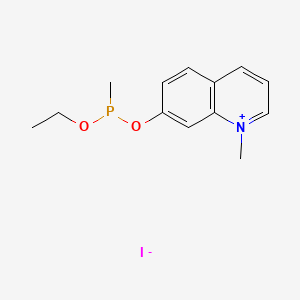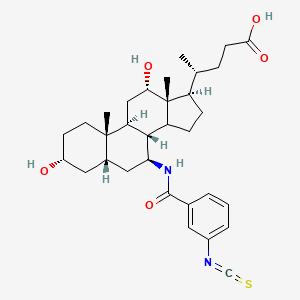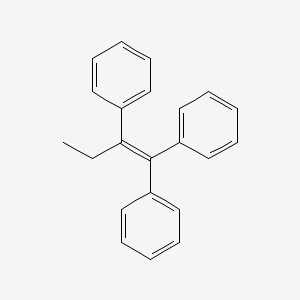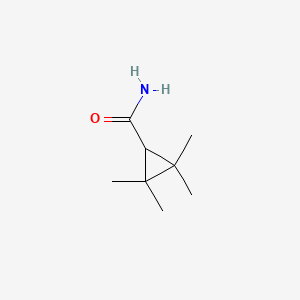
2,2,3,3-Tetramethylcyclopropanecarboxamide
Übersicht
Beschreibung
2,2,3,3-Tetramethylcyclopropanecarboxamide is an organic compound with the chemical formula C8H15NO . It is a cyclic amide, consisting of a cyclopropane ring with four methyl groups attached to it, and an amide functional group attached to one of the carbon atoms in the ring . It is a white crystalline solid .
Synthesis Analysis
The synthesis of 2,2,3,3-Tetramethylcyclopropanecarboxamide has been reported in the literature . The compound was synthesized as a white crystalline solid with a yield of 89% . The melting point of the compound was reported to be 89–91 °C .
Molecular Structure Analysis
The molecular formula of 2,2,3,3-Tetramethylcyclopropanecarboxamide is C8H15NO . The average mass of the molecule is 141.211 Da, and the monoisotopic mass is 141.115356 Da .
Physical And Chemical Properties Analysis
2,2,3,3-Tetramethylcyclopropanecarboxamide is a white crystalline solid . The compound has a molecular weight of 141.21 g/mol . The compound has a topological polar surface area of 43.1 Ų .
Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry Synthesis
Scientific Field
This application falls under the field of Organic Chemistry , specifically in the synthesis of amide and amine derivatives .
Summary of the Application
2,2,3,3-Tetramethylcyclopropanecarboxamide is used as an intermediate in the synthesis of amide and amine derivatives. These derivatives are versatile intermediates for the synthesis of a wide variety of pharmaceutically important compounds .
Methods of Application
The compound is treated in N,N-dimethylacetamide (DMAC) with thionyl chloride and stoichiometric amounts of reactant amines. This process directly converts 2,2,3,3-Tetramethylcyclopropanecarboxamide to the corresponding amides . The amine derivatives are then prepared from these amides by reduction with the combined reagent TiCl4/NaBH4 .
Results or Outcomes
The procedure developed provides a mild, simple, and efficient method for the preparation of amide and amine derivatives of 2,2,3,3-Tetramethylcyclopropanecarboxamide .
Application in Psychiatric Disorder Treatment
Scientific Field
This application is in the field of Psychiatry and Pharmacology , specifically in the treatment of psychiatric disorders .
Summary of the Application
2,2,3,3-Tetramethylcyclopropanecarboxamide derivatives are used in the preparation of medicaments for treating psychiatric disorders, preferably bipolar disorder .
Methods of Application
The compound is used in the preparation of an inhibitor of MIP synthase and a pharmaceutical composition comprising the compounds for treating a psychiatric disorder .
Results or Outcomes
The use of 2,2,3,3-Tetramethylcyclopropanecarboxamide derivatives in treating psychiatric disorders has been patented, indicating its potential effectiveness .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-7(2)5(6(9)10)8(7,3)4/h5H,1-4H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFAFRJZNUBKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203774 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3-Tetramethylcyclopropanecarboxamide | |
CAS RN |
55265-53-7 | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055265537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropanecarboxamide, 2,2,3,3-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(15S,16S,18R)-16-Hydroxy-16-[(2-hydroxyethylamino)methyl]-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaen-3-one](/img/structure/B1202383.png)
![7-[3-[(2-Cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1202385.png)
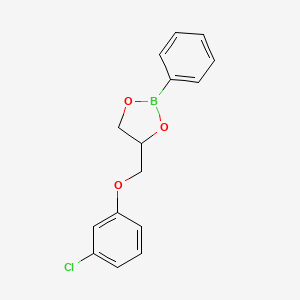
![(7S,9S)-7-[(4-amino-5-hydroxy-6-methyl-2-oxanyl)oxy]-6,9,11-trihydroxy-9-(2-hydroxy-1-oxoethyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1202388.png)
